![molecular formula C18H21BrO3 B5182702 5-bromo-2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B5182702.png)
5-bromo-2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene, also known as BRL37344, is a selective β3-adrenoceptor agonist. It is a chemical compound that has been widely used in scientific research for its pharmacological effects.
Mecanismo De Acción
5-bromo-2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene works by binding to and activating β3-adrenoceptors in the body. This leads to the activation of adenylate cyclase, which in turn increases the production of cyclic AMP (cAMP). cAMP is a second messenger that regulates various cellular processes, including glucose and lipid metabolism, smooth muscle relaxation, and thermogenesis.
Biochemical and Physiological Effects:
5-bromo-2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene has been shown to have a number of biochemical and physiological effects. It has been shown to increase lipolysis (the breakdown of fats) in adipose tissue, increase glucose uptake in skeletal muscle, and improve insulin sensitivity. It has also been shown to relax smooth muscle in the bladder and gastrointestinal tract, making it useful for treating conditions such as overactive bladder and irritable bowel syndrome.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-bromo-2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene in lab experiments is its specificity for β3-adrenoceptors. This allows researchers to study the effects of β3-adrenoceptor activation without the confounding effects of activating other adrenoceptors. However, one limitation of using 5-bromo-2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene is its relatively short half-life, which means it may need to be administered frequently in experiments.
Direcciones Futuras
There are several future directions for research on 5-bromo-2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene. One area of interest is its potential use in the treatment of metabolic disorders such as obesity and type 2 diabetes. Another area of interest is its potential use in the treatment of bladder and gastrointestinal disorders. Further research is also needed to fully understand the biochemical and physiological effects of 5-bromo-2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene and its mechanism of action.
Métodos De Síntesis
The synthesis of 5-bromo-2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene involves several steps. The first step is the preparation of 2-methoxyphenol, which is then reacted with 3-chloropropyl ether to form 3-(2-methoxyphenoxy)propyl chloride. The second step involves the reaction of 3-(2-methoxyphenoxy)propyl chloride with 5-bromo-2,4-dimethylphenol in the presence of a base to form 5-bromo-2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene.
Aplicaciones Científicas De Investigación
5-bromo-2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene has been widely used in scientific research for its pharmacological effects. It is a selective β3-adrenoceptor agonist, which means it specifically targets and activates β3-adrenoceptors in the body. This makes it useful for studying the role of β3-adrenoceptors in various physiological and pathological processes.
Propiedades
IUPAC Name |
5-bromo-2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO3/c1-13-11-15(19)12-14(2)18(13)22-10-6-9-21-17-8-5-4-7-16(17)20-3/h4-5,7-8,11-12H,6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPNUKFDBKUSFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCOC2=CC=CC=C2OC)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)benzoate](/img/structure/B5182621.png)
![4-[1-cyano-2-(1-naphthyl)vinyl]benzonitrile](/img/structure/B5182636.png)
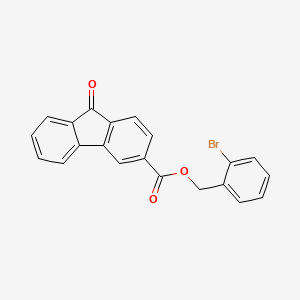
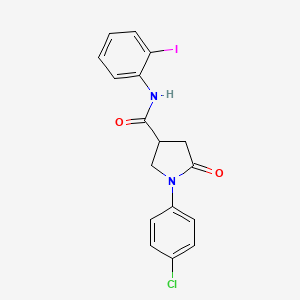
![2,2'-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]bis(N,N-dimethylacetamide)](/img/structure/B5182652.png)
![4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperazinone](/img/structure/B5182655.png)

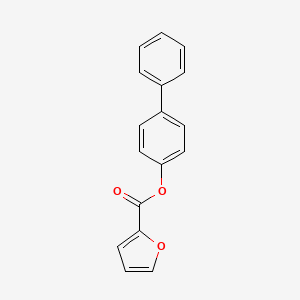
![ethyl 4-[4-(4-chlorophenyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5182671.png)
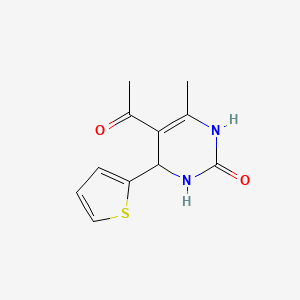
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B5182688.png)
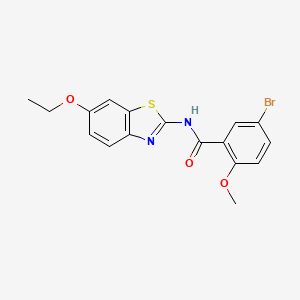
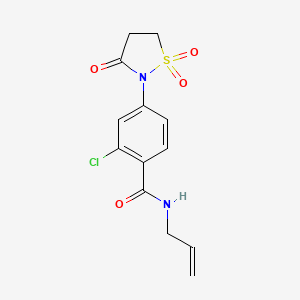
![1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5182713.png)